molecular formula C8H4F5NO4S B5459145 N-[(pentafluorophenyl)sulfonyl]glycine

N-[(pentafluorophenyl)sulfonyl]glycine

Cat. No.: B5459145
M. Wt: 305.18 g/mol
InChI Key: UQIOOEKJPGTVLL-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and Amino Acid Derivatives

The molecule is a derivative of both sulfonamides and amino acids, two classes of compounds with profound importance in chemistry and biology. Sulfonamides, characterized by the -SO₂NH- functional group, are a cornerstone of medicinal chemistry, famously known for their antibacterial properties. biolmolchem.com The nature of the substituents on the sulfonamide nitrogen can significantly influence the biological activity of the resulting compound. biolmolchem.com

As an N-substituted glycine (B1666218), the compound also falls under the umbrella of amino acid derivatives. N-substituted glycines, often referred to as peptoids, are a class of peptide mimics that are resistant to proteolytic degradation. nih.govresearchgate.net This resistance makes them attractive scaffolds for the development of therapeutic agents and molecular probes. nih.gov The synthesis of N-substituted glycine oligomers is a well-established field, with solid-phase synthesis methods allowing for the creation of diverse molecular libraries. nih.govresearchgate.net

Significance as a Scaffold or Moiety in Advanced Chemical Synthesis and Biological Probe Design

The true significance of N-[(pentafluorophenyl)sulfonyl]glycine lies in the unique properties conferred by the pentafluorophenylsulfonyl moiety. The highly electron-withdrawing nature of the perfluorinated aromatic ring makes the pentafluorophenyl group an excellent leaving group in nucleophilic substitution reactions. ed.ac.uk This reactivity is harnessed in peptide synthesis, where pentafluorophenyl esters are used to activate carboxylic acids for amide bond formation. ed.ac.ukpsu.edu

Furthermore, the pentafluorophenylsulfonyl group itself can act as a reactive "warhead" in the design of chemical probes and covalent inhibitors. Arylsulfonyl fluorides have been shown to react with various nucleophilic amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.gov This reactivity makes them valuable tools for identifying and characterizing protein function and for developing potent and selective enzyme inhibitors. The presence of the five fluorine atoms can also enhance the pharmacokinetic properties of a molecule, such as its metabolic stability and bioavailability. researchgate.net

Overview of Key Research Domains

The unique combination of a glycine backbone and a reactive pentafluorophenylsulfonyl group positions this compound as a valuable tool in several key research domains:

Medicinal Chemistry and Drug Discovery: As a scaffold, it can be incorporated into larger molecules to create novel therapeutic agents. The sulfonamide group is a known pharmacophore, and the pentafluorophenyl moiety can be used to tune the electronic properties and reactivity of the molecule. Its peptoid-like nature also offers a strategy to create drug candidates with improved stability.

Chemical Biology and Proteomics: The reactivity of the pentafluorophenylsulfonyl group makes this compound and its derivatives promising candidates for the development of activity-based probes to study enzyme function and for the identification of new drug targets. The ability to covalently modify proteins allows for the specific labeling and tracking of these biological macromolecules. nih.govnih.gov

Peptidomimetic and Materials Science: As a building block for N-substituted glycine oligomers (peptoids), it can be used to construct novel polymers with defined secondary structures and functions. nih.gov These materials can have applications in areas ranging from drug delivery to catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4S/c9-3-4(10)6(12)8(7(13)5(3)11)19(17,18)14-1-2(15)16/h14H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIOOEKJPGTVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursors for N Pentafluorophenyl Sulfonyl Glycine and Its Derivatives

Direct N-Sulfonylation Strategies of Glycine (B1666218)

The most direct route to N-arylsulfonylglycine derivatives involves the N-sulfonylation of glycine or its esters. This reaction is typically achieved by treating the glycine component with a suitable sulfonylating agent, such as a sulfonyl chloride, in the presence of a base. The base is crucial for deprotonating the glycine's amino group, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride. A common method for preparing sulfonamides involves the reaction of sulfonyl chlorides with amines. nih.gov This fundamental reaction can be adapted for the synthesis of N-[(pentafluorophenyl)sulfonyl]glycine, where glycine or a glycine ester is reacted with pentafluorophenylsulfonyl chloride. The reaction is often carried out in an appropriate solvent like acetonitrile. nih.gov

The process generally involves the slow addition of the sulfonyl chloride to a solution of the amine in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govgoogle.com For glycine, which contains both an amino and a carboxylic acid group, protection of the carboxyl group as an ester (e.g., ethyl ester) is often necessary to prevent unwanted side reactions and improve solubility in organic solvents.

Synthesis Utilizing Pentafluorophenyl-Containing Reagents

The unique electronic properties of the pentafluorophenyl group make it a valuable component in reagents designed for sulfonamide synthesis. Its strong electron-withdrawing nature enhances the reactivity of associated functional groups.

Application of Pentafluorophenyl Esters as Activated Intermediates

Pentafluorophenyl (PFP) sulfonate esters have emerged as superior alternatives to sulfonyl chlorides for the synthesis of sulfonamides. researchgate.nethighfine.com Sulfonyl chlorides can be challenging to handle and purify, and they are susceptible to hydrolysis. highfine.com In contrast, PFP sulfonates exhibit better crystalline properties and are less prone to hydrolysis, which improves their storage and handling. highfine.com

Kinetic studies have demonstrated the high reactivity of PFP esters. For instance, in peptide coupling reactions, the relative rate of coupling for a pentafluorophenyl ester (OPFP) is significantly higher than that of pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters. highfine.com This high reactivity is advantageous in reducing or eliminating side reactions. highfine.com The synthesis of PFP sulfonate esters can be achieved through various methods, including a copper-catalyzed one-pot reaction of aryl diazonium salts, DABSO (a sulfur dioxide surrogate), and pentafluorophenol. nih.gov These activated esters then readily react with amines, such as glycine, to form the desired sulfonamide.

Incorporation of Sulfonyl Halides in Sulfonamide Formation

The use of sulfonyl halides, particularly sulfonyl chlorides, is a conventional and widely used method for constructing sulfonamide linkages. researchgate.netorganic-chemistry.org The reaction between a sulfonyl chloride and a primary or secondary amine is a cornerstone of sulfonamide synthesis. nih.govhighfine.com In the context of this compound, this involves the reaction of pentafluorophenylsulfonyl chloride with glycine or a glycine ester.

The reaction mechanism proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the N-S bond. nih.gov The presence of a base is typically required to scavenge the HCl generated during the reaction. google.com Various bases can be employed, with organic bases like triethylamine (B128534) or diisopropylethylamine being common choices in organic solvents. reddit.com

Reagent TypeAdvantagesDisadvantagesRepresentative Reaction
Pentafluorophenyl Sulfonate Ester Stable, Crystalline, High Reactivity, Not easily hydrolyzed highfine.comMay require multi-step preparation nih.govPFP-SO₂-R + H₂N-CH₂-COOH → R-SO₂-NH-CH₂-COOH + PFP-OH
Pentafluorophenylsulfonyl Chloride Readily available, Established methodology nih.govDifficult to handle/purify, Prone to hydrolysis highfine.comC₆F₅-SO₂-Cl + H₂N-CH₂-COOH → C₆F₅-SO₂-NH-CH₂-COOH + HCl

Solid-Phase and Solution-Phase Synthetic Approaches

Both solid-phase and solution-phase methodologies can be applied to the synthesis of this compound and its derivatives.

Solution-phase synthesis is the traditional approach, offering flexibility in reaction conditions and scalability. The reactions described in the previous sections are typically performed in solution. nih.govorganic-chemistry.org While versatile, solution-phase synthesis can sometimes involve tedious workup and purification procedures to isolate the final product from starting materials, reagents, and byproducts.

Solid-phase synthesis (SPS) offers significant advantages, particularly for the creation of libraries of analogs. nih.govnih.gov In this approach, the glycine starting material is anchored to a solid support, such as a resin. researchgate.netresearchgate.net Reagents are then added in solution to perform the desired chemical transformations. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin. This method streamlines the purification process and is amenable to automation. rsc.org The synthesis of N-substituted glycine oligomers, known as peptoids, frequently utilizes solid-phase methods. nih.govnih.gov A typical solid-phase approach might involve anchoring Fmoc-glycine to a 2-chlorotrityl resin, followed by Fmoc deprotection and subsequent reaction with pentafluorophenylsulfonyl chloride. researchgate.net The final product is then cleaved from the resin.

Synthesis PhaseKey AdvantagesKey Disadvantages
Solution-Phase Scalable, Flexible reaction conditionsTedious workup and purification
Solid-Phase Simplified purification, Amenable to automation, Ideal for library synthesis nih.govnih.govLower loading capacity, Potential for solid-support-related side reactions

Derivatization Strategies for Functionalization and Analog Generation

Once the core this compound structure is formed, further derivatization can be performed to generate a diverse range of analogs. These modifications can be used to modulate the compound's physicochemical properties.

N-Alkylation and Acylation of Glycine Moieties

The sulfonamide nitrogen of the N-sulfonylated glycine, while generally less nucleophilic than a free amine, can still undergo further functionalization such as alkylation or acylation under appropriate conditions. However, a more common strategy involves the derivatization of the glycine moiety itself prior to or after the sulfonylation step.

N-Alkylation: N-alkylated amino acids are valuable building blocks for pharmaceutically active compounds. mdpi.com General methods for the N-alkylation of α-amino acids often involve nucleophilic substitution with alkyl halides or reductive amination with aldehydes. nih.gov These strategies can be employed to create derivatives of this compound where the glycine nitrogen bears an additional alkyl substituent. For instance, N-alkylated glycine derivatives can be prepared via the aminolysis of chloroacetic acid with a respective alkylamine. mdpi.comresearchgate.net

N-Acylation: The N-acylation of sulfonamides is a known transformation used to produce N-acylsulfonamides, a structural motif found in many biologically active molecules. nih.gov This can be achieved using various acylating agents. N-acylbenzotriazoles, for example, have been shown to be effective for the N-acylation of sulfonamides in the presence of a base like sodium hydride. researchgate.net Similarly, the free amino group of a glycine ester can be acylated prior to the sulfonylation step to introduce diverse functionality. rsc.orgrsc.org

CompoundPrecursor 1Precursor 2Reaction Type
N-Alkyl-N-[(pentafluorophenyl)sulfonyl]glycineN-AlkylglycinePentafluorophenylsulfonyl ChlorideN-Sulfonylation
N-Acyl-N-[(pentafluorophenyl)sulfonyl]glycineN-AcylglycinePentafluorophenylsulfonyl ChlorideN-Sulfonylation
This compoundGlycinePentafluorophenylsulfonyl ChlorideN-Sulfonylation

Conversion of Carboxyl to Hydroxamate

The transformation of the carboxylic acid group in N-protected amino acids, such as this compound, into a hydroxamic acid is a critical step in the synthesis of many biologically active molecules, particularly enzyme inhibitors. This conversion is typically achieved by coupling the carboxylic acid with hydroxylamine (B1172632) or a protected form of it. The general strategy involves the activation of the carboxyl group to facilitate nucleophilic attack by hydroxylamine.

A prevalent method involves the use of coupling reagents commonly employed in peptide synthesis. nih.gov For instance, activating agents can convert the carboxylic acid into a more reactive species like an activated ester or an acid halide. One-pot procedures are often favored for their efficiency and mild reaction conditions. semanticscholar.orgresearchgate.net

Common approaches include:

Activation via Mixed Anhydrides: Reagents like ethyl chloroformate can be used to form a mixed anhydride (B1165640) from the N-sulfonylated amino acid. This intermediate readily reacts with hydroxylamine to yield the desired hydroxamic acid. researchgate.net This method is valued for its use of inexpensive reagents and its applicability to a wide range of substrates. researchgate.net

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIPC) can be used to couple the carboxylic acid directly with hydroxylamine. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve efficiency and suppress side reactions.

Phosphonium and Uronium Salt Reagents: Coupling agents like l-[bis(dimethylamino) methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidhexafluorophosphate (HATU) are highly efficient for forming the amide bond between the carboxylic acid and hydroxylamine, particularly in solid-phase synthesis. nih.gov

Chlorinating Reagents: A versatile chlorinating reagent, 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl), has been employed for the one-pot synthesis of Nα-protected amino hydroxamic acids from the corresponding amino acids. semanticscholar.org This method is compatible with common protecting groups like Boc, Cbz, and Fmoc and proceeds without racemization. semanticscholar.org

The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or toluene. nih.govorganic-chemistry.org In many protocols, hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), which requires the addition of a base, such as potassium hydroxide (B78521) or diisopropylethylamine (DIPEA), to liberate the free hydroxylamine for the reaction. semanticscholar.org

Table 1: Selected Reagents for the Conversion of N-Protected Amino Acids to Hydroxamic Acids

Reagent/Method Description Key Features Reference
Ethyl Chloroformate Forms a mixed anhydride intermediate that reacts with hydroxylamine. Cost-effective, one-pot procedure, neutral pH conditions. researchgate.net
CPI-Cl A versatile chlorinating reagent for one-pot synthesis. Mild protocol, compatible with common protecting groups, racemization-free. semanticscholar.org
HATU A uronium-based coupling agent. Highly efficient, particularly for solid-phase synthesis. nih.gov
T3P® (1-Propanephosphonic acid cyclic anhydride) Promotes hydroxamic acid synthesis from carboxylic acids. Can be accelerated with ultrasonication. organic-chemistry.org

Side-Chain Modification Techniques

While glycine itself lacks a side chain, the N-substituted glycine scaffold, as seen in this compound, offers opportunities for modification. These modifications are central to the field of "peptoids" or N-substituted polyglycines, which are isomers of peptides. nih.gov In peptoids, the side chain is attached to the nitrogen atom of the backbone rather than the α-carbon, which results in an achiral, flexible backbone. nih.gov

Techniques for modifying the side-chain of N-substituted glycine derivatives can be broadly categorized:

N-Alkylation/N-Arylation: The most direct modification involves the introduction of substituents onto the nitrogen atom of the glycine. For the parent compound, this would involve further substitution on the sulfonyl-protected nitrogen. For example, a derivative such as N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)glycine has been synthesized by reacting the precursor with benzyl (B1604629) bromide in the presence of a base. lookchem.com This general approach allows for the introduction of a wide variety of functional groups. A method for synthesizing N-substituted glycines with reactive functional side-chains involves the temporary persilylation of reactive groups on the substrate to selectively alkylate the amine. researchgate.net

Modification of Existing Side-Chains: For derivatives of this compound that already incorporate a functionalized side-chain on the nitrogen, further chemical transformations can be performed. For instance, if an N-alkyl side chain contains a terminal amine, ester, or alkyne, it can be further elaborated through standard organic reactions. The synthesis of poly[N-(substituted)glycine]s with imidazolyl groups in the side chains is an example of introducing functional moieties. nih.gov

Backbone Modification: While less common, modifications can target the glycine backbone itself. Oxidative methods can be used to achieve α-oxygenation of glycine derivatives, providing a handle for introducing new functionality. researchgate.net

The solid-phase synthesis approach, widely used for peptides and peptoids, is particularly well-suited for creating libraries of N-substituted glycine oligomers with diverse side chains. nih.gov This typically involves a two-step monomer addition cycle: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine. This method allows for the systematic incorporation of a vast array of side chains. nih.gov

Table 2: Strategies for Side-Chain Modification of Glycine Derivatives

Modification Strategy Description Example Application Reference
N-Alkylation Introduction of an alkyl group onto the backbone nitrogen atom. Synthesis of N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)glycine. lookchem.com
Peptoid Synthesis Submonomer method involving acylation and subsequent displacement with a primary amine. Creation of N-substituted glycine oligomers with diverse side chains. nih.gov
Functional Group Transformation Chemical modification of a pre-existing functional group on an N-substituent. Introduction of imidazolyl groups into the side chains of poly[N-(substituted)glycine]s. nih.gov

While general principles of computational chemistry could be used to theoretically model this compound, the user's request for an article based on "diverse sources" and "detailed research findings" cannot be fulfilled without specific studies on this compound. Generating hypothetical data would not be scientifically accurate.

Therefore, this article cannot be generated as requested due to the absence of specific research on the computational and theoretical properties of this compound in the public domain.

Computational and Theoretical Studies of N Pentafluorophenyl Sulfonyl Glycine

Conformational Analysis and Stability Predictions

Computational and theoretical studies are pivotal in understanding the three-dimensional structure and energetic landscape of molecules like N-[(pentafluorophenyl)sulfonyl]glycine. Conformational analysis, in particular, investigates the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. These studies are crucial as the conformation of a molecule often dictates its physical, chemical, and biological properties.

Key Rotatable Bonds and Dihedral Angles

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The critical dihedral angles (torsion angles) that define the conformation of the glycine (B1666218) backbone are φ (phi) and ψ (psi). In the context of peptides and amino acid derivatives, these angles describe the rotation around the N-Cα and Cα-C bonds, respectively.

For a molecule like this compound, additional rotational freedom exists around the N-S bond and the S-C bond of the pentafluorophenyl ring. The spatial arrangement of the bulky and electron-withdrawing pentafluorophenylsulfonyl group relative to the glycine moiety is a key determinant of the molecule's preferred conformation.

Predicted Conformational Preferences

In the absence of specific experimental or computational data for this compound, predictions about its stable conformations can be made based on general principles of molecular mechanics and quantum chemistry.

Glycine Backbone: The glycine residue, lacking a side chain, exhibits a greater range of allowed φ and ψ angles compared to other amino acids. This flexibility allows it to adopt conformations that are sterically hindered for other amino acids. However, the attachment of the large pentafluorophenylsulfonyl group to the nitrogen atom is expected to introduce significant steric constraints, limiting the accessible conformational space.

Steric Hindrance: The bulky pentafluorophenylsulfonyl group will likely influence the orientation of the glycine backbone to minimize van der Waals repulsions. Computational models would predict conformations where this large group is positioned to avoid steric clashes with the carboxyl group of the glycine moiety.

Electronic Effects: The highly electronegative fluorine atoms on the phenyl ring and the oxygen atoms of the sulfonyl group create a distinct electronic environment. These electron-withdrawing groups can influence the bond lengths and angles of the entire molecule. Intramolecular interactions, such as dipole-dipole interactions and potential weak hydrogen bonds, would play a role in stabilizing certain conformers over others.

Computational Methods for Stability Prediction

To quantitatively assess the relative stabilities of different conformers of this compound, various computational methods could be employed. These typically involve:

Geometry Optimization: This process computationally determines the lowest energy arrangement of atoms for a given conformer.

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate thermodynamic properties.

Potential Energy Surface (PES) Scanning: By systematically rotating key dihedral angles and calculating the energy at each step, a PES can be generated. This map reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations.

The relative energies of the different optimized conformers would indicate their predicted stability. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated at equilibrium.

Illustrative Data from Analogous Systems

While data for the target molecule is unavailable, computational studies on glycine and its derivatives provide insight into the types of data generated in such analyses. For instance, studies on glycine dimers have explored numerous conformations, calculating the relative energies to determine the most stable structures in the gas phase and in aqueous solution. These studies highlight the importance of intramolecular hydrogen bonding in stabilizing certain conformations.

Below is an example of how data from a hypothetical conformational analysis of this compound might be presented. Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.

Conformer IDDihedral Angle (φ)Dihedral Angle (ψ)Relative Energy (kcal/mol)
Conf-1 -150°150°0.00
Conf-2 -75°80°1.25
Conf-3 60°65°2.50

In this hypothetical table, "Conf-1" represents the global minimum energy conformation, which is the most stable. The relative energies of other conformers indicate their stability relative to this most stable form.

Applications in Organic Synthesis and Catalysis

Role as Coupling Reagents in Peptide Synthesis

There is no specific information available in the searched literature detailing the use of N-[(pentafluorophenyl)sulfonyl]glycine as a coupling reagent in peptide synthesis. The literature extensively covers other reagents, including those with related functional groups like pentafluorophenyl esters (Pfp esters). For instance, Nα-Fmoc-amino acid pentafluorophenyl esters are well-established, stable crystalline active esters used for both solution-phase and solid-phase peptide synthesis (SPPS). nih.govresearchgate.netrsc.org They offer rapid coupling reactions and avoid direct contact of the growing peptide chain with the activating reagent, which can minimize side reactions. nih.gov However, this body of research does not mention or evaluate this compound for this purpose.

No studies were found that specifically investigate this compound for its potential in racemization-free peptide coupling methods. The prevention of racemization is a critical aspect of peptide synthesis, and significant research has been dedicated to developing coupling reagents and conditions that minimize the loss of stereochemical integrity. luxembourg-bio.comchemrxiv.orgnih.gov For example, studies have shown that the choice of coupling reagent and base is crucial in preventing epimerization, particularly for sensitive residues like phenylglycine. luxembourg-bio.com While new reagents are continuously being developed to ensure racemization-free bond formation, the role of this compound in this context has not been documented in the available literature. rsc.org

Specific applications of this compound in the homologation of amino acids are not described in the searched scientific literature. The Arndt-Eistert homologation, a common method for converting α-amino acids to β-amino acids, has been successfully carried out using N-protected α-amino acid pentafluorophenyl esters. core.ac.uknih.govrsc.org This method involves the acylation of diazomethane with the active ester to form key diazomethane intermediates, which are then converted to the homologated β-amino acids. core.ac.uknih.gov Despite the utility of the pentafluorophenyl ester group in this transformation, there is no evidence to suggest that this compound is used in a similar or alternative capacity for amino acid homologation.

Design and Application in Asymmetric Catalysis

There is a lack of specific information regarding the design and application of this compound in the field of asymmetric catalysis. This field heavily relies on the development of chiral catalysts, ligands, and auxiliaries to achieve high enantioselectivity in chemical reactions. austinpublishinggroup.comresearchgate.net While various chiral sulfinyl compounds and N-sulfonyl ketimines have been explored for these purposes, this compound is not mentioned among them. acs.orgoaepublish.com

No literature was found that describes the use of this compound as a ligand in transition metal-catalyzed reactions. The development of chiral ligands is a cornerstone of asymmetric catalysis, with transition metals like palladium, ruthenium, and copper being widely used. nih.govua.esnih.gov For instance, novel P,N-sulfinyl imine ligands, where chirality is centered at the sulfur atom, have been successfully used in palladium-catalyzed allylic alkylation reactions. nih.gov However, the potential for this compound to act as a ligand in such catalytic systems has not been reported.

The development and application of this compound as a chiral auxiliary is not documented in the available research. Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Glycine (B1666218) and phenylglycine derivatives have been employed as chiral auxiliaries in various synthetic methodologies, such as the asymmetric Strecker synthesis of α-amino acids. nih.gov Ni(II) complexes of Schiff bases derived from glycine and chiral ligands are also used as versatile chiral equivalents of nucleophilic glycine. nih.govnih.govresearchgate.net However, this compound has not been identified as a compound of interest in this area.

Utilization as Versatile Building Blocks for Complex Molecular Architectures

There is no specific information available on the utilization of this compound as a versatile building block for constructing complex molecular architectures. The synthesis of complex molecules often relies on pre-functionalized building blocks that can be incorporated into larger structures. While various glycine derivatives have been developed for specific applications, such as a building block for peptide ubiquitination, a similar role for this compound has not been established. nih.gov

Biological and Biochemical Research Applications Excluding Clinical/human Data

Investigations of Enzyme Inhibition and Modulation (in vitro studies only)

Matrix Metalloprotease (MMP) Inhibition

Derivatives of N-[(pentafluorophenyl)sulfonyl]glycine, particularly its hydroxamate forms, have been identified as potent inhibitors of various matrix metalloproteases (MMPs) in in vitro assays. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.

Research has demonstrated that the inhibitory activity of these compounds is dependent on the specific MMP being targeted. A study involving a series of N-4-nitrobenzylsulfonylglycine hydroxamates, which includes a derivative with a pentafluorophenylsulfonyl group, revealed significant inhibitory potential against several MMPs. nih.gov For instance, substitutions with a pentafluorophenylsulfonyl moiety at the P(1') position of the inhibitor resulted in potent inhibition of MMP-1, an MMP characterized by a short active site pocket, with reported Kᵢ values in the low nanomolar range (3-5 nM). nih.govnih.gov

The same study also investigated the effect of these derivatives on MMPs with deeper active site pockets, such as MMP-2 (gelatinase A) and MMP-9 (gelatinase B). The results indicated that the pentafluorophenylsulfonyl group was also among the most effective substituents for inhibiting these enzymes. nih.govnih.gov This suggests that the pentafluorophenylsulfonyl moiety can effectively interact with the active sites of a range of MMPs, contributing to strong binding and inhibition.

The table below summarizes the inhibitory activity of a key derivative against various MMPs.

Enzyme TargetInhibitor Moiety at P(1')Reported Inhibition (Kᵢ)Reference
MMP-1Pentafluorophenylsulfonyl3-5 nM nih.govnih.gov
MMP-2PentafluorophenylsulfonylEffective Inhibitor nih.govnih.gov
MMP-9PentafluorophenylsulfonylEffective Inhibitor nih.govnih.gov
MMP-8PentafluorophenylsulfonylEffective Inhibitor nih.govnih.gov

Clostridium histolyticum Collagenase (ChC) Inhibition

The inhibitory properties of this compound derivatives extend to bacterial enzymes, specifically Clostridium histolyticum collagenase (ChC). ChC is a zinc-dependent metalloprotease that can degrade triple-helical collagen.

In the same comprehensive study that evaluated MMP inhibition, the pentafluorophenylsulfonyl-containing hydroxamate derivative was also tested against ChC. nih.gov The findings revealed that this derivative was one of the most potent inhibitors of ChC. nih.govnih.gov This high level of inhibition suggests that the structural features conducive to MMP inhibition are also effective for targeting this bacterial collagenase. The authors of the study noted that the most effective inhibitors for ChC were those containing pentafluorophenylsulfonyl or 3- and 4-protected-aminophenylsulfonyl P(1') anchoring groups. nih.govnih.gov

Influenza Virus Neuraminidase Inhibition

There is no available scientific literature that specifically details the in vitro inhibition of influenza virus neuraminidase by the compound this compound.

STAT3 DNA-Binding Activity Modulation

There is no available scientific literature that specifically describes the modulation of STAT3 DNA-binding activity by the compound this compound in in vitro studies.

Structure-Activity Relationship (SAR) Studies (in vitro molecular level)

Impact of Substituent Variation on Biological Activity

The structure-activity relationship (SAR) of N-sulfonylated amino acid derivatives has been explored to understand the chemical features that govern their inhibitory potency against metalloproteases.

The pentafluorophenylsulfonyl group has been identified as a key substituent for achieving high inhibitory activity. nih.govnih.gov In studies of both MMPs and ChC, the presence of this group at the P(1') position of the inhibitor consistently leads to strong inhibition. nih.govnih.gov For MMP-1, which possesses a shorter active site pocket, the pentafluorophenylsulfonyl moiety was found to be an optimal substitution, yielding Kᵢ values between 3 and 5 nM. nih.govnih.gov

For MMPs with deeper pockets, such as MMP-2 and MMP-9, the pentafluorophenylsulfonyl group also proved to be a highly effective substituent. nih.govnih.gov This indicates that the electronic and steric properties of the pentafluorinated ring are well-suited for interaction with the S1' subsite of these enzymes. In contrast, bulkier groups like 1- and 2-naphthyl or quinolin-8-yl moieties in the same position resulted in less effective inhibitors for both MMPs and ChC. nih.govnih.gov

The research suggests that for potent inhibition of ChC, the presence of a pentafluorophenylsulfonyl group is highly favorable, indicating that this bacterial protease shares structural similarities with MMP-1 in its active site. nih.govnih.gov Specifically, it is suggested that ChC has a short-pocket, wider-neck active site, which accommodates the pentafluorophenylsulfonyl group well. nih.govnih.gov

Role of the Sulfonamide Linker in Molecular Recognition

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry and plays a pivotal role in molecular recognition. acs.org It is a key binding motif for various protein targets, in part because its oxygen atoms can mimic the peptide backbone and engage in specific interactions, such as hydrogen bonds, with protein residues. acs.org In the context of N-sulfonylated amino acids, the sulfonamide linker connects the aromatic sulfonyl group to the glycine (B1666218) backbone. This linkage is not merely a spacer; its geometry and electronic properties are integral to how the molecule fits into and interacts with the active sites of enzymes. nih.gov The NH group of the sulfonamide can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand within a protein's binding pocket. nih.gov The structural rigidity and defined orientation provided by the sulfonamide linker help to position the other functional groups of the molecule for optimal interaction with their biological targets. richmond.edu

Influence of the Pentafluorophenyl Moiety on Molecular Interactions

The pentafluorophenyl (PFP) group (-C₆F₅) significantly influences the molecule's chemical behavior and its interactions at the molecular level. The high electronegativity of the fluorine atoms makes the PFP group a potent electron-withdrawing feature, which in turn affects the acidity and reactivity of adjacent functional groups. numberanalytics.comnottingham.edu.cn This electron-poor nature enhances the PFP group's ability to act as a good leaving group in synthetic reactions and to stabilize anionic forms, which can be important for its role as an enzyme inhibitor. ed.ac.uknih.gov

In a study of inhibitors for Clostridium histolyticum collagenase, a zinc-containing metalloenzyme, derivatives containing a pentafluorophenylsulfonyl moiety were found to be among the most effective inhibitors. This suggests that the unique electronic and steric properties of the PFP group contribute favorably to the binding affinity and inhibitory action against this class of enzymes.

Mechanistic Investigations of Molecular Interactions with Biological Targets (in vitro)

In vitro studies have provided insights into the specific mechanisms by which this compound and related compounds interact with enzymes, particularly metalloenzymes.

Chelation of Metal Ions in Enzyme Active Sites

Many enzymes, including collagenases and matrix metalloproteinases (MMPs), require a metal ion, typically zinc (Zn²⁺), for their catalytic activity. nih.govnih.gov Small molecules can inhibit these enzymes by binding to this essential metal ion, a process known as chelation. nih.gov The this compound scaffold possesses functional groups, namely the carboxylate (-COOH) and the sulfonamide oxygens, that can act as metal-binding groups (MBGs). nih.gov The carboxylate moiety is a well-known zinc-binding group used in the design of N-sulfonylamino acid inhibitors targeting MMPs. nih.gov While the primary role of inhibition in some derivatives is attributed to a hydroxamate group added to the glycine's carboxyl end, the core structure's ability to coordinate with the active site's zinc ion is a fundamental aspect of its inhibitory mechanism. nih.govnih.gov The sulfonamide group itself is a recognized zinc-binding function, further enhancing the potential for metal chelation. nih.gov

Binding Modes and Molecular Recognition at the Enzyme-Inhibitor Interface

The interaction between an inhibitor and an enzyme is highly specific, governed by a combination of factors including shape, charge, and the potential for hydrogen bonding. For inhibitors of Clostridium histolyticum collagenase based on a sulfonylated glycine structure, research suggests that optimal inhibition involves placing hydrophobic groups at specific subsites (P1' and P2') of the enzyme's active site. nih.gov In this context, the glycine portion of this compound provides a small, compact moiety at the alpha-carbon position, which can be an important structural feature for fitting into the enzyme's binding pocket. nih.gov The pentafluorophenylsulfonyl group itself provides a substantial moiety that can engage in favorable interactions within the enzyme's active site. The loss of a hydrogen bond, for instance by replacing the NH group in the glycine residue of similar inhibitors, has been shown to significantly reduce inhibitory potency, highlighting the critical role of specific hydrogen bonding patterns in molecular recognition at the enzyme-inhibitor interface. nih.gov

Enzyme TargetInhibitor MoietyKey Interaction FeatureFinding
Clostridium histolyticum collagenasePentafluorophenylsulfonylHydrophobicity and electronic characterSubstitution with this moiety leads to highly active inhibitors.
Clostridium histolyticum collagenaseGlycineSmall, compact α-carbon substituentFavorable for fitting into the enzyme active site.
Zinc Metalloenzymes (general)Carboxylate / SulfonamideMetal Ion ChelationFunctional groups act as zinc-binding groups to inhibit enzyme activity. nih.govnih.gov

Applications in Biomimetic and Peptidomimetic Design

The unique chemical properties of this compound's components also lend themselves to advanced applications in the synthesis of complex biological mimics.

Synthesis of Peptidyl-tRNA Mimics for Structural Biology

In the field of structural biology, understanding the process of protein synthesis at the ribosome requires stable molecules that can mimic the natural, but highly unstable, peptidyl-tRNAs. nih.govacs.org These mimics are often synthesized chemically and require a hydrolysis-resistant amide linkage instead of the native ester linkage. acs.orgnih.gov A significant challenge in the synthesis of these mimics, particularly those starting with N-formylmethionine (fMet), is the instability of the formyl group under standard synthesis conditions. nih.gov

A solution to this problem involves the use of pentafluorophenyl (PFP) esters as highly efficient activating groups. nih.govnih.gov Specifically, Nα-formyl methionine is activated as a pentafluorophenyl ester to facilitate its coupling to a fully deprotected peptidyl-RNA conjugate in solution. nih.gov This method is highly selective and efficient, and it avoids the harsh oxidative conditions of solid-phase synthesis that can damage sensitive residues like methionine. nih.gov The high reactivity of the PFP ester allows the reaction to proceed under mild conditions, making it a valuable tool in the complex, multi-step synthesis of these crucial biomimetic molecules. ed.ac.uknih.govpsu.edu While the entire this compound molecule is not incorporated, the application of its pentafluorophenyl component as an activated ester is a key step in the design and synthesis of these peptidomimetic constructs. nih.govnih.gov

ApplicationSynthetic StrategyRole of Pentafluorophenyl GroupAdvantage
Synthesis of fMet-peptidyl-tRNA mimicsSolution-phase coupling of Nα-formyl methionine PFP ester to a peptidyl-RNA conjugate. nih.govActs as a highly reactive leaving group to activate the carboxyl group for amide bond formation. nih.govnih.govAllows for efficient and selective coupling under mild conditions, preserving the acid-labile N-formyl group. nih.govnih.gov

Impact on Peptide Conformation and Secondary Structure Propensity

The incorporation of N-substituted glycine derivatives into peptide chains can significantly alter their conformational preferences and propensity to form defined secondary structures. This is primarily due to the modification of the peptide backbone at the amide nitrogen, which influences torsional angles and hydrogen bonding capabilities. The specific nature of the N-substituent plays a crucial role in dictating these structural outcomes.

The introduction of a bulky and electron-withdrawing pentafluorophenylsulfonyl group at the nitrogen atom of a glycine residue creates a unique set of steric and electronic effects that modulate the peptide backbone. Research into N-arylsulfonylated peptoids, a class of compounds that includes this compound, has provided insights into how such modifications can enforce specific conformations.

Studies on oligomers of N-substituted glycines (peptoids) have shown that they adopt secondary structures distinct from those of their peptide counterparts. The conformational landscape of peptoids is often characterized by a series of accessible cis and trans amide bond conformers, with the equilibrium between them being influenced by the N-substituent. While detailed experimental data specifically for peptides containing this compound is limited in publicly accessible literature, the principles derived from related N-arylsulfonylated systems can be informative.

For instance, the steric hindrance imposed by the arylsulfonyl group can restrict the rotation around the N-Cα bond (φ angle) and the Cα-C' bond (ψ angle), thereby favoring certain regions of the Ramachandran plot. This restriction can lead to the stabilization of specific turn or helical structures that would otherwise be less populated in an unsubstituted peptide.

In a broader context, the conformational impact of N-substitution on glycine has been explored using various spectroscopic and computational methods. Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to probe the secondary structure of modified peptides in solution. nih.govpsu.edu Computational modeling, including molecular mechanics and dynamics, complements experimental data by providing detailed energetic and structural information about the preferred conformations. nih.gov

The following table summarizes the general effects of N-substitution on glycine residues within a peptide or peptoid backbone, which provides a framework for understanding the potential impact of the N-[(pentafluorophenyl)sulfonyl] group.

FeatureImpact of N-SubstitutionTechnique for Analysis
Amide Bond Conformation Can alter the cis/trans isomer ratio. nih.govNMR Spectroscopy psu.edu
Backbone Torsional Angles Steric bulk can restrict φ and ψ angles.X-ray Crystallography, NMR Spectroscopy
Hydrogen Bonding The N-H hydrogen bond donor is absent.Infrared (IR) Spectroscopy
Secondary Structure Can promote or disrupt helices and sheets. nih.govCircular Dichroism (CD) Spectroscopy nih.gov

It is important to note that while general trends can be inferred, the precise conformational outcome for a peptide containing this compound will depend on the specific peptide sequence, the length of the oligomer, and the experimental conditions such as the solvent environment.

Future Research Directions

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

Future research into the synthesis of N-[(pentafluorophenyl)sulfonyl]glycine and its derivatives is poised to focus on the development of more efficient, stereoselective, and environmentally benign methodologies. A primary objective will be to move beyond traditional synthetic routes to explore novel pathways that offer higher yields and greater atomic economy.

Key areas of investigation will likely include:

Catalyst-Free Methodologies : Inspired by recent advancements in the synthesis of other glycine (B1666218) derivatives, the development of catalyst-free, three-component reaction systems presents a promising avenue. rsc.org Such approaches, potentially involving amines, azodicarboxylates, and diazoalkanes under green reaction conditions, could provide a more sustainable route to hydrazino-containing derivatives of this compound. rsc.org

Flow Chemistry : The implementation of continuous flow synthesis could offer significant advantages in terms of reaction control, scalability, and safety. This approach would allow for precise manipulation of reaction parameters, potentially leading to improved yields and purity of the target compound.

Enantioselective Synthesis : For applications where chirality is crucial, the development of asymmetric synthetic methods will be paramount. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess in the final product. Research into nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, which has been successful for other chiral α-aryl glycines, could serve as a valuable starting point. researchgate.net

Synthetic ApproachPotential AdvantagesRelevant Precedent
Catalyst-Free Three-Component ReactionGreen chemistry, sustainability, good to excellent yieldsSynthesis of hydrazino-containing glycine derivatives rsc.org
Continuous Flow SynthesisEnhanced reaction control, scalability, improved safetyGeneral advancements in pharmaceutical manufacturing
Asymmetric HydrogenationHigh enantioselectivity for chiral derivativesNickel-catalyzed synthesis of chiral α-aryl glycines researchgate.net

Development of Expanded Catalytic Applications

The inherent structural features of this compound suggest its potential as a versatile ligand or catalyst in a range of chemical transformations. Future research should aim to explore and expand its catalytic applications.

Promising areas for investigation include:

Asymmetric Catalysis : Building on the synthesis of new chiral phase-transfer catalysts from other glycine derivatives, this compound could be modified to create novel catalysts for asymmetric alkylation and sulfenylation reactions. austinpublishinggroup.comaustinpublishinggroup.com The strong electron-withdrawing nature of the pentafluorophenyl group could significantly influence the catalytic activity and stereoselectivity.

Dual-Catalytic Systems : The pentafluorophenyl moiety is known to participate in phenyl–pentafluorophenyl interactions, which can be exploited in dual-catalytic systems. mdpi.com Future work could explore the integration of this compound-based catalysts with photosensitizers to enhance reaction efficiency in light-driven C-S cross-coupling and other photoredox reactions. mdpi.com

Hydrolytic Reactions : Modified N-[(pentafluorophenyl)sulfonyl]glycines, particularly polymeric versions with appended catalytic groups like imidazole, could be investigated for their ability to catalyze hydrolytic reactions in liposomal environments. nih.gov

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms underlying the synthesis and catalytic activity of this compound is crucial for its rational design and optimization. Future research should employ a synergistic approach that combines experimental and computational methods.

Key research directions include:

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and explain the stereochemical outcomes of reactions involving this compound. uochb.cz This can provide valuable insights into the role of the pentafluorophenyl group in catalysis.

Spectroscopic Analysis : Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reaction kinetics and identify key intermediates. This experimental data can then be used to validate and refine computational models.

Structure-Activity Relationship Studies : By systematically modifying the structure of this compound and evaluating the impact on its catalytic performance, researchers can establish clear structure-activity relationships. This will guide the design of next-generation catalysts with improved efficacy.

TechniqueApplicationExpected Outcome
Computational Modeling (DFT)Elucidation of reaction pathways and transition statesPredictive understanding of reactivity and selectivity uochb.cz
In-situ Spectroscopy (NMR, IR)Real-time reaction monitoring and intermediate identificationValidation of proposed reaction mechanisms
Structure-Activity Relationship (SAR) StudiesSystematic modification and performance evaluationRational design of more effective catalysts nih.gov

Discovery and Characterization of New Biological Target Interactions in vitro

The structural similarity of this compound to endogenous molecules like glycine suggests its potential for biological activity. Future in vitro studies should focus on identifying and characterizing its interactions with biological targets.

Potential areas of exploration include:

Enzyme Inhibition Assays : Given that N-benzylic-substituted glycine sulfonamides have been identified as reversible inhibitors of diacylglycerol (DAG) lipases, it is plausible that this compound or its derivatives could exhibit similar inhibitory activity. nih.gov In vitro assays with purified DAG lipases would be a logical first step.

Receptor Binding Studies : As a glycine derivative, this compound could potentially interact with glycine receptors or glycine transporters (GlyT1 and GlyT2) in the central nervous system. researchgate.net Radioligand binding assays using cell lines expressing these targets could reveal any affinity.

Antiproliferative Screening : N-sulfonyl derivatives of other complex molecules have demonstrated antiproliferative effects against cancer cell lines. nih.gov Screening this compound against a panel of human cancer cell lines could uncover potential anticancer activity. mdpi.com

Q & A

Q. What cross-disciplinary applications are emerging for this compound?

  • Methodological Answer :
  • Materials Science : As a fluorinated building block for surfactants or polymers with low surface energy.
  • Medicinal Chemistry : Explore protease inhibition (e.g., elastase, thrombin) via structural analogy to clinical sulfonamide inhibitors.
  • Catalysis : Leverage sulfonamide motifs in asymmetric synthesis. Collaborative studies with pharmacology and materials science teams are advised .

Notes

  • Data Gaps : Ecological toxicity, soil mobility, and human health impacts remain understudied; prioritize these in future research .
  • Method Validation : Cross-reference synthetic and analytical protocols with peer-reviewed studies on fluorinated sulfonamides to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.